6-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
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Description
6-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H20N6 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.17494466 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as inhibitors for various biochemical reactions .
Mode of Action
The compound interacts with its targets through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . This reaction is facilitated using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .
Biochemical Pathways
The compound’s efficacy is linked to its structure, and this protection is attributed to its adsorption on the surface of the target .
Pharmacokinetics
It’s known that the compound exhibits mixed type inhibitors and shows a superior inhibition efficiency of 977% in the presence of 10 mM of the compound . The adsorption of the compound on the interface follows the Langmuir isotherm model, including physisorption and chemisorption .
Result of Action
The compound acts as an inhibitor, protecting against corrosion in a molar H2SO4 medium . Scanning electron microscopy (SEM) exploration confirmed the adsorption of the compound derivatives on the substrate .
Action Environment
Environmental factors such as temperature, the charge of the metal surface, and the electron density can influence the compound’s action, efficacy, and stability . The protective layer is formed by electrostatic attraction between the charged metal surface and the protonated compound via physical adsorption .
Properties
IUPAC Name |
6-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c20-8-13-4-5-18(21-9-13)24-10-14-6-7-25(17(14)11-24)19-15-2-1-3-16(15)22-12-23-19/h4-5,9,12,14,17H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIYURKBVUTOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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